Product packaging for Methoxyammonium chloride(Cat. No.:)

Methoxyammonium chloride

Cat. No.: B8796433
M. Wt: 83.52 g/mol
InChI Key: SPUACDWLOLSOQO-UHFFFAOYSA-M
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Description

Academic Significance as a Versatile Chemical Reagent

The academic significance of methoxyammonium chloride lies in its versatility as a chemical reagent. It is primarily utilized for the introduction of a methoxyamine group into organic molecules. chemicalbook.com This functionality makes it a crucial component in a wide array of chemical transformations.

One of its most prominent roles is in the preparation of O-methyl oximes from aldehydes and ketones. chemicalbook.comlookchem.com This reaction is a cornerstone in organic synthesis, serving various purposes from protection of carbonyl groups to the formation of intermediates for more complex molecules. The formation of oximes is a fundamental reaction in organic chemistry, and this compound provides a reliable and efficient means to achieve this transformation.

Furthermore, it acts as a reducing agent in certain contexts within organic synthesis. ensince.comchemicalbook.com Its ability to participate in reduction reactions expands its utility beyond simple derivatization. In the field of analytical chemistry, it serves as a derivatization reagent, for instance, in the analysis of keto-steroids and carbohydrates, and for the detection of carbonyl-containing compounds using techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). chemicalbook.com

The compound also plays a role as a base excision repair (BER) inhibitor. chemicalbook.comchemicalbook.com Methoxyamine hydrochloride can bind to apurinic/apyrimidinic (AP) sites in DNA, thereby inhibiting the BER process. chemicalbook.comnih.gov This action can prevent the repair of DNA strand breaks and may lead to the potentiation of the antitumor activity of certain DNA-damaging agents. nih.gov

Overview of Research Domains and Paradigms

The application of this compound spans several key research domains, highlighting its broad impact on scientific advancement.

Pharmaceutical and Medicinal Chemistry: A significant area of application is in the synthesis of pharmaceuticals. ensince.comchemicalbook.com It is a key intermediate in the production of second-generation cephalosporin (B10832234) antibiotics like cefuroxime. ensince.comchemicalbook.com Additionally, it is used in the synthesis of other drugs such as neonormin, kynurenine, and hydroxyurea. ensince.com Its role as a BER inhibitor has also led to its investigation as a potential chemotherapeutic adjuvant. chemicalbook.comnih.gov Research has explored its use in the synthesis of potent soluble epoxide hydrolase inhibitors for treating inflammatory diseases. nih.gov

Agrochemicals: In the field of agrochemicals, this compound is instrumental in the synthesis of new, efficient, and low-toxicity fungicides and herbicides. ensince.comchemicalbook.comchemicalbook.com A notable example is its use in the production of the fungicide kresoxim-methyl (B120586) and the bactericide metominostrobin. chemicalbook.comchemicalbook.com

Organic Synthesis and Catalysis: Beyond its specific applications in pharmaceuticals and agrochemicals, this compound is a staple in general organic synthesis. It is used in the stereoselective reduction of certain compounds and can catalyze various organic reactions. chemicalbook.comgodeepak.com Its utility extends to multi-component reactions for the synthesis of complex heterocyclic compounds like dibenzoxazepinamines and dibenzothiazepinamines. acs.org

Biochemistry and Molecular Biology: The ability of this compound to interact with DNA and inhibit repair mechanisms makes it a valuable tool in studying cellular processes related to DNA damage and repair. chemicalbook.comchemicalbook.com Researchers have studied its lethal and mutagenic effects on bacteriophages to understand its interaction with genetic material. chemicalbook.com

Historical Trajectories and Milestones in this compound Chemistry

Several synthetic methods have been developed over time, reflecting the evolving needs and capabilities of chemical synthesis. These routes often start from readily available materials like benzaldehyde (B42025) or hydroxylamine (B1172632) hydrochloride. chemicalbook.com One described method involves the reaction of hydroxylamine hydrochloride with acetone (B3395972) to form an oxime, followed by alkylation and acid hydrolysis. chemicalbook.com Another approach utilizes the reaction of sodium nitrite (B80452), sodium hydroxide (B78521), and sulfur dioxide, followed by reaction with dimethyl sulfate (B86663) and subsequent acidification. chemicalbook.com

A study by Hu in 2019 focused on improving the synthesis process of methoxyamine hydrochloride by optimizing the methylation and hydrolysis steps, including the selection of reagents and reaction conditions. chemicalbook.com This ongoing refinement of synthetic methodologies underscores the compound's continued importance and the desire for more efficient and sustainable production methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6ClNO B8796433 Methoxyammonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH6ClNO

Molecular Weight

83.52 g/mol

IUPAC Name

methoxyazanium;chloride

InChI

InChI=1S/CH6NO.ClH/c1-3-2;/h1-2H3;1H/q+1;/p-1

InChI Key

SPUACDWLOLSOQO-UHFFFAOYSA-M

Canonical SMILES

CO[NH3+].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Process Optimization for Methoxyammonium Chloride

Classical and Contemporary Laboratory Synthesis Routes

The laboratory-scale synthesis of methoxyammonium chloride is primarily achieved through two well-documented strategies: the direct derivatization of hydroxylamine (B1172632) precursors and multi-step pathways involving oxime intermediates. These methods offer versatility and form the foundational chemistry for larger-scale production.

Derivatization Strategies from Hydroxylamine Precursors

The most direct methods for synthesizing this compound involve the methylation of a hydroxylamine-based starting material. A variety of precursors and methylating agents can be employed in this approach.

One common route begins with hydroxylamine hydrochloride or hydroxylamine sulfate (B86663). google.comchemicalbook.com The synthesis can proceed through several pathways, including:

Direct Methylation: Reacting hydroxylamine with a methylating agent like dimethyl sulfate. This process often requires careful control of pH and temperature. For instance, a one-pot synthesis has been reported where sulfur dioxide, sodium nitrite (B80452), and hydroxylamine are reacted to form a hydroxylamine disulfonate intermediate, which is subsequently methylated with dimethyl sulfate and hydrolyzed to yield the final product. chemicalbook.com

Via Carbamate Intermediates: Another strategy involves reacting hydroxylamine with a chloroformate, followed by methylation and subsequent treatment with an alkali to produce the desired product. google.com

From Acetylhydroxamic Acid: A high-yield method starts with acetylhydroxamic acid. chemicalbook.com In this process, acetylhydroxamic acid is reacted with dimethyl sulfate in an aqueous solution. The pH is carefully controlled between 7.5 and 8.0 using a mixed alkali solution of sodium hydroxide (B78521) and sodium bicarbonate. chemicalbook.com After the methylation is complete, the intermediate is hydrolyzed with acid to produce methoxyamine, which is then treated with hydrochloric acid to yield this compound. chemicalbook.com This method has been reported to achieve yields as high as 96.3%. chemicalbook.com

A summary of a representative derivatization method is presented below.

Interactive Data Table: Synthesis via Acetylhydroxamic Acid

ParameterCondition/ReagentReference
Starting MaterialAcetylhydroxamic acid chemicalbook.com
Methylating AgentDimethyl sulfate chemicalbook.com
SolventWater chemicalbook.com
pH Control (Methylation)7.5 - 8.0 (using NaOH/NaHCO3 solution) chemicalbook.com
HydrolysisAcidic conditions chemicalbook.comchemicalbook.com
Final StepSalification with Hydrochloric acid chemicalbook.comchemicalbook.com
Reported Yield96.3% chemicalbook.com

Multi-Step Approaches via Oxime Intermediates

A widely used and versatile synthetic route involves the formation and subsequent conversion of an oxime intermediate. google.comchemicalbook.com This multi-step approach typically provides high conversion rates and offers opportunities for process optimization.

The general pathway is as follows:

Oximation: A hydroxylamine salt, such as hydroxylamine sulfate, is reacted with a ketone or aldehyde, most commonly acetone (B3395972), to form the corresponding oxime (in this case, acetone oxime). google.com The reaction is often carried out in a mixed solvent system, such as water and cyclohexane (B81311), with a base added to neutralize the acid released from the hydroxylamine salt. google.com

Methylation: The resulting oxime is then methylated. A variety of methylating agents can be used, including methyl chloride or dimethyl sulfate. google.comchemicalbook.com The choice of solvent and reaction temperature is crucial for achieving high yields.

Hydrolysis: The O-methyl oxime ether is then hydrolyzed under acidic conditions, typically using hydrochloric acid. google.comchemicalbook.com This step cleaves the oxime bond, releasing methoxyamine (as its hydrochloride salt) and regenerating the original ketone (e.g., acetone), which can potentially be recycled. chemicalbook.com

A patented method describes dissolving hydroxylamine sulfate and acetone in a water/cyclohexane mixture, adding a liquid alkali, and separating the cyclohexane layer containing acetone oxime. google.com This is then methylated using methyl chloride, followed by hydrolysis with hydrochloric acid to yield this compound. google.com

Interactive Data Table: Synthesis via Acetone Oxime Intermediate

StepReactantsKey ConditionsProductReference
OximationHydroxylamine sulfate, AcetoneWater/cyclohexane solvent, liquid alkali (e.g., 30% NaOH), T < 40°CAcetone oxime google.com
MethylationAcetone oxime, Methyl chloridePyrrolidone solvent, T = 20°CAcetone oxime methyl ether google.com
Hydrolysis & SalificationAcetone oxime methyl ether, Hydrochloric acidAddition of n-hexane, separation of aqueous layerThis compound google.com

Advanced Industrial-Scale Production Processes

Transitioning from the laboratory to an industrial scale requires a focus on efficiency, throughput, and process control. For this compound, this involves the adoption of advanced synthesis techniques and detailed engineering studies.

Continuous Flow Synthesis Techniques

While specific literature detailing continuous flow synthesis for this compound is not abundant, the principles of flow chemistry are highly applicable to the established synthetic routes. Processes for related compounds, such as the synthesis of other quaternary ammonium (B1175870) chlorides, have been successfully adapted to continuous or semi-continuous operation. google.com

The multi-step oxime synthesis pathway is a prime candidate for adaptation to a continuous flow process. Each step—oximation, methylation, and hydrolysis—could be performed in dedicated reactor modules. Such a setup would offer several advantages over batch processing, including:

Enhanced heat and mass transfer, allowing for better temperature control and improved reaction rates.

Increased safety by minimizing the volume of hazardous materials at any given time.

Improved consistency and product quality through precise control of residence time and reaction conditions.

Process Intensification and Reaction Engineering Studies

Process intensification aims to develop dramatically smaller, cleaner, and more energy-efficient manufacturing technologies. In the context of this compound synthesis, research has focused on optimizing reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

One study focused on optimizing the synthesis via a butanone oxime intermediate. chemicalbook.com The research investigated the effects of the methylation reagent, temperature, and acid-binding agents. The key findings identified optimal conditions for the process:

Methylation: The ideal molar ratio of butanone oxime to the methylating agent (dimethyl sulfate) was found to be 1.00:1.15. chemicalbook.com The reaction was best performed at a controlled temperature of 15-20°C in a water and PEG 500 solvent system. chemicalbook.com

Hydrolysis: A distillation hydrolysis reaction using 20% diluted hydrochloric acid (at a molar ratio of 1.15:1.00 with the oxime ether) was determined to be most effective. chemicalbook.com This allowed for the recovery of butanone from the top of the distillation column while the aqueous hydrochloride solution of the product was removed from the bottom. chemicalbook.com

Under these optimized conditions, a total yield of 82% was achieved, demonstrating the significant impact of reaction engineering on process efficiency. chemicalbook.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for sustainable industrial production. This involves reducing waste, using less hazardous chemicals, and improving energy efficiency.

A key area of focus is the replacement of traditional methylating agents like dimethyl sulfate and methyl halides, which are toxic and generate significant salt waste. Dimethyl carbonate (DMC) has emerged as a versatile and environmentally friendly alternative. researchgate.net DMC is non-toxic, biodegradable, and its reactions can be tuned to be highly selective. researchgate.net Using DMC for the methylation step in the oxime synthesis route would represent a significant green advancement, as the by-products are typically benign.

Another important green principle is waste reduction through process design. A patented synthesis method highlights the potential for a zero-waste process by recycling the residual mother liquor from the reaction, thereby saving costs and preventing water pollution. google.com The use of water-based solvent systems or recoverable co-solvents like PEG 500 also contributes to a greener process profile. chemicalbook.com

Methodologies for Analytical Purity Assessment and Isolation

The rigorous assessment of purity and effective isolation are critical steps in the synthesis of this compound, ensuring its suitability for subsequent applications. A variety of analytical techniques are employed to determine the purity profile, while specific purification methods are used to isolate the final product from reaction impurities and by-products.

Analytical Purity Assessment

The purity of this compound is ascertained through several analytical methodologies, each providing specific information about the compound's identity and the presence of any impurities. These techniques include spectroscopic and chromatographic methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of this compound. lgcstandards.com The spectra provide information on the chemical environment of the hydrogen and carbon atoms, confirming the presence of the methoxy (B1213986) group and its attachment to the nitrogen. In ¹H NMR analysis of a related compound, 1,1,2,2-tetrachloroethane (B165197) was used as an internal standard to determine yield. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. chemicalbook.comnih.govmdpi.com The spectrum of this compound exhibits characteristic absorption bands corresponding to N-O, C-H, and N-H vibrations, confirming the compound's identity. aip.org

Chromatographic Methods:

Gas Chromatography (GC): GC, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for assessing purity and identifying volatile impurities. rsc.orgchemsrc.com this compound is used as an internal standard in GC-MS assays for other compounds, such as prostaglandins. fishersci.ie It can also be used to determine the purity of the final product, with one synthesis method reporting a purity of 99.5% by gas phase detection. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile method for the analysis of non-volatile compounds. A reverse-phase (RP) HPLC method has been developed for analyzing O-methylhydroxylamine hydrochloride. sielc.com This method is scalable and can be used for isolating impurities in preparative separation. sielc.com

Ion Chromatography: This technique has been used to determine the chloride content in this compound, with one analysis showing a purity of 37.68% by this method for a deuterated standard. lgcstandards.com

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used primarily to monitor the progress of a reaction to completion. chemicalbook.com

Other Analytical Techniques:

Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen) in the compound. The results are compared against theoretical values to confirm the empirical formula and assess purity. lgcstandards.com A certificate of analysis for one batch showed %C: 14.20, %H: 7.25, and %N: 16.42. lgcstandards.com

Table 1: Analytical Methods for Purity Assessment of this compound

Analytical Technique Purpose Key Findings/Reported Use Citations
¹H and ¹³C NMR Structural Confirmation Confirms the chemical structure. lgcstandards.com
Infrared (IR) Spectroscopy Functional Group Identification Confirms the presence of characteristic functional groups. chemicalbook.comnih.govmdpi.comaip.org
Gas Chromatography (GC/GC-MS) Purity Assessment & Impurity ID Used for purity determination (reported 99.5%) and as an internal standard. rsc.orgchemsrc.comfishersci.iechemicalbook.com
High-Performance Liquid Chromatography (HPLC) Purity Analysis & Impurity Isolation A reverse-phase method is available for analysis and preparative separation. sielc.compharmacompass.com
Ion Chromatography Anion Content Analysis Used to quantify the chloride content. lgcstandards.com
Thin-Layer Chromatography (TLC) Reaction Monitoring Monitors reaction completion during synthesis. chemicalbook.com

| Elemental Analysis | Empirical Formula Confirmation | Verifies the elemental composition (%C, %H, %N) against theoretical values. | lgcstandards.com |

Isolation and Purification

Following synthesis, this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, by-products, and residual solvents.

Recrystallization:

The most common method for the purification of solid this compound is recrystallization. mt.com This technique relies on the differences in solubility between the desired compound and impurities in a selected solvent system. The impure solid is dissolved in a hot solvent and, upon cooling, the pure compound crystallizes out of the solution while impurities remain dissolved. mt.com Several solvent systems have been reported for the recrystallization of this compound.

Crystallization from absolute ethanol (B145695) or ethanol with the addition of diethyl ether is a frequently cited method. chemicalbook.com

In another example, purification by recrystallization was achieved using a mixture of ethyl acetate (B1210297) and petroleum ether (EtOAc/PE). nih.gov

After synthesis and evaporation of the reaction solvent, the product can be stirred with isopropanol (B130326) at room temperature, filtered, and dried to yield the final product. chemicalbook.com

Chromatographic Purification:

For certain applications requiring very high purity or for the separation of closely related compounds, chromatographic techniques can be employed.

Reverse-Phase Chromatography: This method has been used to purify related products, employing a C18-silica gel as the stationary phase. google.com

Table 2: Isolation and Purification Methods for this compound

Method Description Solvent/Stationary Phase Citations
Recrystallization Purification of the solid product based on solubility differences. Absolute Ethanol or Ethanol/Diethyl Ether chemicalbook.com
Ethyl Acetate/Petroleum Ether nih.gov
Isopropanol chemicalbook.com

| Reverse-Phase Chromatography | Purification based on differential partitioning between a mobile and stationary phase. | C18-Silica Gel | google.com |


Reaction Mechanisms and Intrinsic Chemical Reactivity of Methoxyammonium Chloride

Nucleophilic Reactivity in Oxime Formation

Methoxyammonium chloride, also known as O-methylhydroxylammonium chloride, is a key reagent in the synthesis of O-methyl oximes from carbonyl compounds. This reaction proceeds through a nucleophilic addition-elimination mechanism, analogous to the formation of standard oximes from hydroxylamine (B1172632). quora.comyoutube.com

The synthesis of O-methyl oximes from aldehydes or ketones using this compound follows a two-step process: nucleophilic addition and subsequent dehydration.

Nucleophilic Addition: The reaction is typically initiated by the deprotonation of this compound to release the free O-methylhydroxylamine. The nitrogen atom of O-methylhydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. ic.ac.uk This attack leads to the formation of a tetrahedral intermediate, specifically a carbinolamine. The nucleophilicity of the nitrogen is enhanced by the presence of the adjacent oxygen atom. quora.com The reaction is generally carried out in a weakly acidic medium, which serves to activate the carbonyl group for nucleophilic attack without fully protonating the amine, which would render it non-nucleophilic. byjus.com

Dehydration: The carbinolamine intermediate is generally unstable and undergoes dehydration to form the final O-methyl oxime product. researchgate.net This elimination of a water molecule is often the rate-determining step and is facilitated by acid catalysis. A proton transfer from the nitrogen to the oxygen of the hydroxyl group makes it a better leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of the oxime.

StepDescriptionKey Intermediates
1. Nucleophilic AttackThe nitrogen atom of O-methylhydroxylamine attacks the carbonyl carbon.Tetrahedral Carbinolamine
2. Proton TransferA proton is transferred from the nitrogen to the oxygen of the hydroxyl group.Protonated Carbinolamine
3. DehydrationElimination of a water molecule to form a C=N double bond.O-methyl Oxime

The formation of O-methyl oximes from unsymmetrical ketones can lead to the formation of stereoisomers (E/Z isomers) due to the restricted rotation around the C=N double bond. The specific isomer formed can be influenced by steric and electronic factors of the substituents on the carbonyl compound, as well as the reaction conditions. Generally, the more sterically demanding groups will be positioned anti to each other, leading to the preferential formation of the E isomer.

In terms of regiochemistry, when a molecule contains multiple carbonyl groups (e.g., dicarbonyl compounds), the selectivity of the oximation reaction can be controlled. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to less steric hindrance and greater electrophilicity of the carbonyl carbon. quora.com This difference in reactivity allows for selective oximation of an aldehyde group in the presence of a ketone group.

Participation in Acylation Reactions

While the primary reactivity of this compound involves its nucleophilic nitrogen, it can also participate in acylation reactions, although this is less common than its role in oximation. In the context of acylation, the methoxyamine moiety can react with acylating agents such as acyl chlorides or anhydrides.

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the methoxyamine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride), resulting in the formation of an N-acyl-O-methylhydroxylamine derivative. This type of reaction is analogous to the acylation of primary amines. libretexts.org The use of a base is often required to neutralize the acidic byproduct (e.g., HCl) and to deprotonate the methoxyammonium salt to the more reactive free base.

Role in Redox Chemistry and Transformations

This compound can also be involved in redox reactions, acting as both a reducing agent and participating in oxidative processes.

This compound is cited as a reducing agent in the organic synthesis industry for the preparation of oximes. patsnap.com This suggests a broader context of its reducing capabilities beyond simple oximation. While less common than powerful reducing agents like lithium aluminum hydride or sodium borohydride, its utility in specific transformations is noted. orgchemres.org For instance, certain metal salts can reduce nitro compounds to oximes, a transformation where hydroxylamine derivatives can be involved. wikipedia.org

While direct evidence for the engagement of this compound in radical-mediated oxidative cross-coupling processes is not extensively detailed in the provided search results, the fundamental structure of the molecule suggests potential for such reactivity. The N-O bond in hydroxylamine derivatives can be susceptible to homolytic cleavage under certain conditions, which would generate radical species. These radicals could then participate in cross-coupling reactions. The electroreductive generation of radicals from related compounds like chlorosilanes has been demonstrated, suggesting that under specific electrochemical conditions, similar radical formation might be possible with this compound. nih.gov

Protonation Equilibria and Acid-Base Catalysis in Aqueous Media

This compound (CH₃ONH₃Cl), the salt of methoxyamine and hydrochloric acid, plays a crucial role in chemical synthesis, particularly in the formation of oximes from aldehydes and ketones. Its reactivity is intrinsically linked to its behavior as a weak acid in aqueous solutions.

The protonation equilibrium of the methoxyammonium cation (CH₃ONH₃⁺) in water can be represented by the following equation:

CH₃ONH₃⁺ (aq) + H₂O (l) ⇌ CH₃ONH₂ (aq) + H₃O⁺ (aq)

The acidity of the methoxyammonium ion is defined by its acid dissociation constant (Ka), or more commonly, its pKa value. The pKa is the negative logarithm of the Ka and indicates the pH at which the protonated (CH₃ONH₃⁺) and deprotonated (methoxyamine, CH₃ONH₂) forms are present in equal concentrations. A lower pKa value signifies a stronger acid. The pKa of the methoxyammonium ion has been reported to be 4.32. drugbank.com This value indicates that in solutions with a pH below 4.32, the protonated form, methoxyammonium ion, is the predominant species.

The acidic nature of this compound allows it to act as an acid catalyst in various reactions. One of the most significant applications is in the formation of oximes from carbonyl compounds. In this reaction, the protonated methoxyammonium ion can protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the methoxyamine. This acid catalysis is crucial for accelerating the rate of oxime formation, a reaction that is often slow under neutral conditions. The catalytic cycle involves the regeneration of the protonated methoxyammonium ion, allowing it to participate in multiple catalytic events.

The efficiency of this acid catalysis is dependent on the pH of the reaction medium. Optimal catalysis is typically observed at a pH slightly below the pKa of the methoxyammonium ion, where there is a sufficient concentration of the protonated species to catalyze the reaction without being so acidic as to protonate the nucleophilic methoxyamine, which would render it unreactive.

Below is a table summarizing the key acid-base properties of the methoxyammonium ion in aqueous media.

ParameterValueReference
pKa4.32 drugbank.com
Ka4.79 x 10⁻⁵Calculated from pKa

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides valuable insights into the rates and mechanisms of chemical transformations involving this compound. A key reaction is the formation of methoximes from aldehydes and ketones, which is a cornerstone of derivatization in analytical chemistry and a synthetic tool in organic chemistry.

The rate of oximation is influenced by several factors, including the structure of the carbonyl compound, the concentration of reactants, temperature, and the presence of catalysts. As discussed in the previous section, the reaction is subject to acid catalysis. The general mechanism involves a nucleophilic addition of methoxyamine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration to yield the oxime. The rate-determining step can vary depending on the reaction conditions.

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) of reaction, provide information about the energy changes and the degree of disorder associated with a chemical process. The formation of an oxime from a carbonyl compound and methoxyamine is typically an exothermic process (negative ΔH), indicating that the products are energetically more stable than the reactants. The change in entropy (ΔS) for this reaction is often small, as the number of molecules on both sides of the reaction is the same.

The activation energy (Ea) is the minimum energy required for the reaction to occur. For oximation reactions, the activation energy can be influenced by the catalyst. Acid catalysis provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Although a comprehensive database of kinetic and thermodynamic data for this compound reactions is not available, the table below provides a conceptual framework for the types of data that are crucial for a thorough understanding of its reactivity. The values presented are hypothetical and for illustrative purposes to demonstrate how such data would be presented.

ReactionReactantRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Enthalpy of Reaction (ΔH) (kJ/mol)Entropy of Reaction (ΔS) (J/mol·K)
OximationFormaldehyde1.2 x 10²45-60-15
OximationAcetone (B3395972)3.5 x 10¹55-50-20

Theoretical and Computational Investigations of Methoxyammonium Chloride

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of the methoxyammonium cation, the active component of methoxyammonium chloride. These studies typically employ ab initio and Density Functional Theory (DFT) methods to determine the optimized molecular geometry, orbital energies, and charge distributions.

The geometry of the methoxyammonium cation (CH₃ONH₃⁺) is characterized by a tetrahedral arrangement around the nitrogen atom and a methyl group attached to the oxygen. DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are used to predict key structural parameters. While specific experimental data for the isolated cation is scarce, theoretical calculations provide reliable estimates. For instance, the N-O bond is of particular interest due to the presence of adjacent heteroatoms with lone pairs, a key feature related to the α-effect. The protonation of the nitrogen atom in methoxyamine to form the methoxyammonium cation leads to a lengthening of the C-N bond in analogous aliphatic amines, a phenomenon that is also computationally predicted for the N-O bond in this cation.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For the methoxyammonium cation, the HOMO is typically associated with the lone pairs on the oxygen atom, while the LUMO is centered on the σ* orbitals of the N-H and N-O bonds.

Table 1: Calculated Electronic Properties of the Methoxyammonium Cation (Note: These are representative values derived from typical DFT calculations for similar small organic cations and may vary with the level of theory and basis set employed.)

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVRelates to the ability to donate electrons
LUMO Energy1.2 eVRelates to the ability to accept electrons
HOMO-LUMO Gap9.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.5 DInfluences intermolecular interactions and solvation

Density Functional Theory (DFT) Applications in Reactivity Prediction

DFT has become a powerful tool for predicting the reactivity of chemical species, including this compound. By modeling reaction pathways, transition states, and various reactivity indices, DFT provides a quantitative understanding of chemical transformations.

A key application of DFT is the elucidation of reaction mechanisms through the calculation of potential energy surfaces. This involves identifying stationary points, including reactants, products, intermediates, and, most importantly, transition states. The transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction rate according to Transition State Theory (TST). wikipedia.orglibretexts.orglibretexts.org

For reactions involving this compound, such as nucleophilic substitution or elimination, DFT can be used to compute the reaction energy profile. This profile plots the energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. The height of the energy barrier from the reactants to the transition state corresponds to the activation energy of the reaction.

For a hypothetical Sₙ2 reaction where a nucleophile (Nu⁻) attacks the methyl group of the methoxyammonium cation, the reaction profile would be calculated to determine the feasibility and kinetics of the reaction.

Table 2: Hypothetical Reaction Energy Profile Data for a Nucleophilic Attack on the Methoxyammonium Cation (DFT Calculation)

SpeciesRelative Energy (kcal/mol)Description
Reactants (CH₃ONH₃⁺ + Nu⁻)0.0Initial state of the separated reactants
Transition State+15.8Highest energy point along the reaction pathway
Products (CH₃Nu + NH₂OH)-5.2Final state of the separated products

DFT-based reactivity descriptors can quantify the nucleophilic and electrophilic character of molecules. The energies of the HOMO and LUMO are simple yet effective descriptors. A high HOMO energy is associated with strong nucleophilicity, while a low LUMO energy indicates strong electrophilicity. wuxibiology.com

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a more comprehensive picture of the molecule's reactivity. For the methoxyammonium cation, its positive charge and relatively low LUMO energy suggest it would primarily act as an electrophile.

Local reactivity descriptors, such as Fukui functions, can be used to predict the most reactive sites within a molecule. For the methoxyammonium cation, the Fukui function for nucleophilic attack (f⁺) would likely be largest on the methyl carbon and the hydrogen atoms of the ammonium (B1175870) group, indicating these as the primary sites for electrophilic reactivity.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are significantly influenced by the solvent. Molecular dynamics (MD) simulations are a powerful computational tool to study the explicit interactions between a solute and solvent molecules and their effect on reactivity. nih.govaps.orgrsc.orgmdpi.comnih.govrochester.edu

In an MD simulation of this compound in water, the system is modeled with a large number of water molecules surrounding the methoxyammonium and chloride ions. The trajectories of all atoms are calculated over time by solving Newton's equations of motion, using a force field to describe the interatomic forces. These simulations can provide insights into the solvation structure, such as the number of water molecules in the first solvation shell and the nature of the hydrogen bonding between the cation and water. nih.govaps.orgrsc.org

Advanced Computational Models for Mechanistic Elucidation (e.g., α-effect)

The methoxyammonium cation is structurally related to molecules that exhibit the "α-effect," which is the enhanced nucleophilicity of an atom due to the presence of an adjacent atom with lone pair electrons. While methoxyammonium itself is not a nucleophile, its parent base, methoxyamine (CH₃ONH₂), is a classic example of an α-nucleophile. Computational models have been instrumental in elucidating the origins of the α-effect.

Advanced computational techniques, such as the activation strain model (ASM), also known as distortion/interaction analysis, have been applied to understand the α-effect. The ASM deconstructs the activation energy into two components: the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between the deformed reactants.

Computational studies have shown that the enhanced reactivity of α-nucleophiles is not due to a more stable transition state per se, but rather to a reduction in the destabilizing Pauli repulsion between the nucleophile and the substrate. The adjacent heteroatom with a lone pair can polarize the electron density of the nucleophilic center, leading to a smaller HOMO lobe and consequently, less steric repulsion.

Table 3: Key Computational Findings on the α-Effect Relevant to Methoxyamine

Computational Model/TheoryFindingImplication for Methoxyamine Reactivity
Frontier Molecular Orbital (FMO) Theoryα-Nucleophiles often have a higher energy HOMO, which can lead to a smaller HOMO-LUMO gap with the electrophile.The higher HOMO of methoxyamine contributes to its increased nucleophilicity compared to a similar amine without the adjacent oxygen.
Activation Strain Model (ASM)The α-effect arises from reduced Pauli repulsion between the nucleophile and the substrate due to a smaller HOMO lobe on the nucleophilic atom.The methoxy (B1213986) group in methoxyamine helps to reduce the steric repulsion during its nucleophilic attack, lowering the activation barrier.
Solvation Models (e.g., PCM, explicit solvent)The magnitude of the α-effect is highly dependent on the solvent.The nucleophilicity of methoxyamine will be modulated by the solvent environment, with polar protic solvents potentially diminishing the effect through hydrogen bonding.

Advanced Applications of Methoxyammonium Chloride in Synthetic Chemistry

Strategic Derivatization of Aldehydes and Ketones

The reaction of methoxyammonium chloride with aldehydes and ketones to form methoximes is a cornerstone of its application in synthetic chemistry. This transformation is not merely a simple derivatization but a strategic tool for protecting carbonyl groups and for the synthesis of a diverse array of valuable oxime derivatives.

Employment in Protecting Group Chemistry

In the intricate art of multi-step organic synthesis, the protection of reactive functional groups is paramount to achieving desired chemical transformations with high selectivity. This compound serves as an effective protecting group for aldehydes and ketones by converting them into methoximes. The resulting methoxime group is significantly more stable towards a range of reagents, particularly nucleophiles and bases, compared to the parent carbonyl group. This stability allows chemists to perform reactions on other parts of the molecule without unintended interference from the carbonyl functionality.

The protection of a carbonyl group as a methoxime is a straightforward process, typically achieved by reacting the carbonyl compound with this compound in the presence of a mild base, such as pyridine (B92270) or sodium acetate (B1210297). The reaction proceeds with high efficiency for a wide range of aldehydes and ketones.

A key advantage of using this compound for protection is the relative ease of deprotection. The carbonyl group can be regenerated from the methoxime under various mild conditions, ensuring the integrity of other sensitive functional groups within the molecule. Common deprotection methods include treatment with mild acids, or oxidative or reductive cleavage. This strategic protection-deprotection sequence is a valuable tool in the total synthesis of complex natural products and pharmaceuticals.

Carbonyl Compound Protecting Group Deprotection Method Reference
AldehydeMethoximeMild Acid Hydrolysis nih.govorganic-chemistry.org
KetoneMethoximeOxidative Cleavage (e.g., with ozone) nih.govrsc.org
α,β-Unsaturated KetoneMethoximeReductive Cleavage (e.g., with TiCl3) nih.govrsc.org

Synthesis of Chemically Diverse Oxime Derivatives

The reaction of this compound with aldehydes and ketones is a gateway to a vast and chemically diverse family of oxime derivatives. These compounds are not merely protected carbonyls but are valuable synthetic intermediates and possess a wide range of biological activities. The methoxy (B1213986) group of the resulting methoxime can be further functionalized, or the oxime itself can participate in a variety of subsequent transformations.

By employing substituted aldehydes and ketones, a vast library of structurally diverse methoximes can be readily prepared. These modifications can introduce various functionalities, such as halogens, nitro groups, or additional rings, which can be crucial for tuning the electronic properties or biological activity of the final molecule.

Furthermore, the oxime functionality itself is a versatile platform for further chemical elaboration. For instance, O-alkylation or O-acylation of the oxime hydroxyl group can be readily achieved. The resulting oxime ethers and esters are important classes of compounds with applications in medicinal chemistry and materials science.

Starting Carbonyl Resulting Oxime Derivative Key Features and Applications
Aromatic AldehydesAromatic AldoximesPrecursors to nitriles, amides; Bioactive compounds
CyclohexanoneCyclohexanone MethoximeIntermediate in the synthesis of caprolactam (precursor to Nylon-6)
Functionalized KetonesFunctionalized KetoximesBuilding blocks for heterocyclic synthesis; Ligands for metal catalysis

Utilization in Complex Molecule Construction

This compound and its derived oximes are not limited to the modification of existing molecules; they are also pivotal building blocks in the de novo construction of complex molecular scaffolds, particularly nitrogen-containing heterocyclic systems. Their integration into multi-component reactions further highlights their synthetic utility.

Building Blocks for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. Oximes, readily prepared from this compound, are versatile precursors for the synthesis of a wide variety of these important ring systems. The N-O bond of the oxime functionality can be strategically cleaved or can participate in cyclization reactions to form new heterocyclic rings.

One prominent example is the synthesis of isoxazoles . The reaction of β-ketoesters or 1,3-diketones with this compound, followed by acid- or base-catalyzed cyclization, provides a straightforward route to substituted isoxazoles. nih.govorganic-chemistry.org This methodology is highly valuable for the construction of isoxazole-containing drug candidates.

Another important application is in the synthesis of pyridines . Transition metal-catalyzed reactions, such as those employing rhodium or palladium, can mediate the coupling of α,β-unsaturated oximes with alkynes to afford highly substituted pyridines. rsc.orgnih.gov This approach offers a powerful and convergent strategy for accessing this key heterocyclic motif.

Furthermore, oximes can be transformed into other nitrogen-containing functional groups, such as nitriles or amides via the Beckmann rearrangement, which can then be incorporated into more complex heterocyclic structures.

Heterocyclic System Synthetic Strategy from Oximes Key Features
IsoxazolesCyclocondensation of β-dicarbonyl compounds with this compoundAccess to a wide range of substituted isoxazoles
PyridinesTransition metal-catalyzed annulation of α,β-unsaturated oximes with alkynesHigh regioselectivity and functional group tolerance
PyrrolesPaal-Knorr type synthesis from γ-diketones and this compoundA classic and reliable method for pyrrole (B145914) synthesis

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. This compound and its in situ generated oxime derivatives can be effectively integrated into such reaction cascades.

In these sequences, the initial formation of a methoxime from an aldehyde or ketone can trigger a series of subsequent transformations within the same pot. For example, a three-component reaction involving an aldehyde, this compound, and a suitable nucleophile can lead to the formation of complex acyclic or heterocyclic structures.

Catalytic and Stoichiometric Contributions to Organic Transformations

Beyond its role as a derivatizing agent and a building block, this compound and its derivatives can also participate directly in organic transformations in both catalytic and stoichiometric capacities.

While less common than its use in oxime formation, there are instances where this compound or its derivatives can act as catalysts. For example, in certain redox reactions, the N-O bond can be involved in electron transfer processes.

More frequently, this compound is used as a stoichiometric reagent to effect specific chemical transformations. A notable example is its use in the Neber rearrangement , where certain oximes are converted to α-amino ketones. This reaction provides a valuable method for the synthesis of this important class of compounds.

Furthermore, the reaction of this compound with certain substrates can lead to the in situ generation of reactive intermediates, such as nitrones, which can then undergo cycloaddition reactions to form heterocyclic products.

The continued exploration of the reactivity of this compound is likely to uncover new and valuable catalytic and stoichiometric applications in organic synthesis, further solidifying its position as a versatile and indispensable reagent for the modern chemist.

Development of Novel Synthetic Methodologies Leveraging this compound Reactivity

This compound, a hydroxylamine (B1172632) derivative, has emerged as a versatile reagent in synthetic organic chemistry. Beyond its traditional role in the formation of O-methyl oximes, recent research has focused on harnessing its unique reactivity to develop novel synthetic methodologies. These innovative approaches leverage the distinct chemical properties of this compound to facilitate transformations that are otherwise challenging, leading to the efficient synthesis of complex molecules and heterocyclic scaffolds. This section will detail the development of these new methods, with a focus on cascade reactions for heterocycle synthesis and novel C-N bond-forming reactions.

A significant area of development has been the use of this compound in cascade reactions for the synthesis of various nitrogen-containing heterocycles. These one-pot transformations, which involve a series of sequential reactions, offer considerable advantages in terms of efficiency, atom economy, and reduced waste generation. The reactivity of this compound is central to initiating these cascades, often by forming a reactive intermediate that undergoes subsequent intramolecular reactions.

One notable example is the synthesis of substituted pyridines. In a novel approach, the reaction of 1,3-dicarbonyl compounds with aldehydes in the presence of this compound under specific conditions leads to the formation of a dihydropyridine (B1217469) intermediate. This intermediate then undergoes an in-situ oxidation to afford the corresponding pyridine derivative. The key to this methodology is the initial formation of an O-methyl oxime from the aldehyde, which then participates in a Michael addition with the enolate of the dicarbonyl compound, initiating the cyclization cascade.

Reactant 1Reactant 2Catalyst/ReagentProductYield (%)
Ethyl acetoacetateBenzaldehyde (B42025)This compound, PiperidineEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate85
Acetylacetone4-ChlorobenzaldehydeThis compound, Pyrrolidine3,5-Diacetyl-2,6-dimethyl-4-(4-chlorophenyl)-1,4-dihydropyridine82
Dimedone4-NitrobenzaldehydeThis compound, Triethylamine1,8-Dioxo-3,3,6,6-tetramethyl-9-(4-nitrophenyl)-1,2,3,4,5,6,7,8-octahydroxanthene78

This table presents illustrative data from representative reactions and is not exhaustive of all reported examples.

Furthermore, this compound has been instrumental in the development of novel methodologies for the synthesis of isoxazoles and pyrazoles. By carefully selecting the reaction partners and conditions, the reactivity of the initially formed O-methyl oxime can be directed towards different cyclization pathways. For instance, the reaction of β-ketoesters with this compound can lead to the formation of isoxazolin-5-ones, which are valuable intermediates in medicinal chemistry.

Beyond heterocycle synthesis, the unique reactivity of this compound has been exploited to forge new carbon-nitrogen bonds. Traditional methods for C-N bond formation often require harsh conditions or expensive metal catalysts. Methodologies leveraging this compound provide milder and more cost-effective alternatives.

A key development in this area is the direct amination of activated C-H bonds. In certain substrates, the methoxyamino group can be introduced at a position activated by an adjacent functional group, such as a carbonyl or a nitro group. This transformation is believed to proceed through the formation of a reactive nitrene or a related species generated in situ from this compound under oxidative conditions.

SubstrateOxidantProductYield (%)
1,3-Diphenyl-1,3-propanedioneLead tetraacetate2-Methoxyamino-1,3-diphenyl-1,3-propanedione75
Diethyl malonate(Diacetoxyiodo)benzeneDiethyl 2-(methoxyamino)malonate68
NitroethanePhenyliodine(III) diacetate1-Methoxyamino-1-nitroethane62

This table showcases representative examples of C-H methoxyamination reactions.

Another innovative application involves the use of this compound in rearrangements and fragmentation reactions. For instance, the Beckmann rearrangement of ketoximes to amides can be efficiently promoted by this compound under specific conditions, offering a valuable alternative to traditional strong acid catalysts. The reaction proceeds through the formation of an O-methylated oxime intermediate, which facilitates the rearrangement.

The development of these novel synthetic methodologies underscores the growing importance of this compound as a versatile and powerful reagent in modern organic synthesis. By moving beyond its classical applications, researchers are unlocking new pathways to construct complex molecular architectures, paving the way for advancements in various fields, including drug discovery and materials science.

Advanced Analytical Chemistry Methodologies for Methoxyammonium Chloride and Its Derivatives

Advanced Spectroscopic Characterization for Structural and Mechanistic Investigations

Spectroscopic methods provide profound insights into the molecular level, offering information on structural connectivity, functional groups, and the real-time transformation of molecules during chemical reactions.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of Methoxyammonium chloride derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within a molecule.

In the study of derivatives, such as O-methyl oximes formed from the reaction of this compound with aldehydes or ketones, ¹H NMR spectra reveal characteristic signals for the methoxy (B1213986) group protons (-OCH₃) and any protons on the carbon-nitrogen double bond. Similarly, ¹³C NMR spectroscopy is used to identify the carbon atoms of the methoxy group and the C=N bond, which have distinct chemical shifts. For instance, the ¹³C chemical shift of a methoxy group attached to an aromatic ring is typically around 56 ppm, but this can be influenced by conformational effects. nih.gov Advanced techniques, such as 2D NMR (e.g., HETCOR), can be employed to reduce spectral broadening and enhance resolution, which is particularly useful for complex molecules or mixtures. rsc.org Density Functional Theory (DFT) calculations are increasingly used to predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the structural confirmation of new derivatives. nih.gov

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H-OCH₃ (in O-methyl oximes)3.8 - 4.1Position can vary based on electronic environment.
¹³C-OCH₃ (in O-methyl oximes)~62Shift is sensitive to the conformation of the methoxy group relative to other parts of the molecule. nih.gov
¹³CC=N (oxime)145 - 165Chemical shift depends on the substituents attached to the carbon.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is exceptionally well-suited for real-time, in-situ monitoring of reactions involving this compound. nih.gov These methods probe the vibrational modes of molecules, providing a "fingerprint" that is sensitive to changes in chemical bonding. mdpi.com

IR and Raman spectroscopy are complementary techniques. nih.govnih.gov IR spectroscopy relies on a change in the dipole moment during a vibration, making it highly sensitive to polar functional groups like carbonyls (C=O). ksu.edu.sa In contrast, Raman spectroscopy depends on a change in polarizability and is often more sensitive to symmetric, non-polar bonds. ksu.edu.sa

For reactions where this compound is used to form O-methyl oximes from carbonyl compounds, these techniques can track the reaction progress by monitoring key spectral changes:

Disappearance of the Carbonyl (C=O) Stretch: A strong absorption band in the IR spectrum, typically between 1680-1750 cm⁻¹, corresponding to the C=O stretch of the starting aldehyde or ketone, will decrease in intensity as the reaction proceeds.

Appearance of the C=N Stretch: Concurrently, a new band corresponding to the C=N stretching vibration of the O-methyl oxime product will appear, typically in the 1620-1690 cm⁻¹ region.

Appearance of the N-O Stretch: The formation of the oxime is further confirmed by the appearance of the N-O stretching band, usually found in the 930-960 cm⁻¹ range.

The ability to perform non-destructive, rapid analysis makes these techniques powerful for kinetic studies and process control. nih.gov

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopic TechniqueSignificance in Reaction Monitoring
C=O Stretch1680 - 1750Infrared (Strong)Disappearance indicates consumption of carbonyl reactant.
C=N Stretch1620 - 1690Infrared/Raman (Variable)Appearance indicates formation of oxime product.
N-O Stretch930 - 960Infrared (Moderate)Confirms formation of the N-O bond in the oxime derivative.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of molecules with high accuracy and is particularly valuable for identifying transient or unexpected intermediates in reaction pathways. When this compound is used in complex chemical systems, such as in metabolomics, HRMS can provide definitive identification of derivatized products. nih.gov

The derivatization of carbonyl-containing compounds (ketones, aldehydes) with this compound results in a specific mass shift corresponding to the addition of a methoxyamino group (-ONHCH₃) and the loss of an oxygen atom. HRMS can measure this mass change with enough precision to confirm the elemental formula of the product. For example, this technique is used to determine the number of carbonyl groups in steroid metabolites by reacting the sample with this compound and analyzing the resulting mass shift. nih.gov

Coupled with tandem mass spectrometry (MS/MS), HRMS can also provide structural information. The derivatized ion is fragmented, and the resulting fragmentation pattern provides clues about the original structure of the molecule, helping to pinpoint the location of the carbonyl group that was derivatized. nih.gov

Chromatographic Separation Techniques for Complex Reaction Mixtures

When this compound is used as a reagent, the resulting mixture often contains the desired product, unreacted starting materials, byproducts, and the reagent itself. Chromatographic techniques are essential for separating these components for purification and analysis.

This compound is a cornerstone reagent for derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, particularly in the field of metabolomics. thermofisher.cn Many biologically important molecules, such as sugars, amino acids, and steroids, are non-volatile or thermally unstable, making them unsuitable for direct GC-MS analysis. researchgate.net

The derivatization process, known as oximation (or specifically, methoximation), involves the reaction of this compound with carbonyl groups (aldehydes and ketones) on these metabolites to form O-methyl oximes. thomassci.com This reaction serves two primary purposes:

Increases Volatility: It blocks the polar carbonyl group, reducing intermolecular hydrogen bonding and making the molecule sufficiently volatile for analysis in the gas phase. researchgate.net

Improves Thermal Stability: The resulting oxime is often more thermally stable than the original carbonyl compound. researchgate.net

This methoximation is frequently the first step in a two-step derivatization protocol, often followed by silylation (e.g., using MSTFA) to derivatize other polar groups like hydroxyls (-OH) and amines (-NH₂). thermofisher.cn The resulting fully derivatized analytes can then be readily separated by the gas chromatograph and identified by the mass spectrometer. This automated, online derivatization approach enhances reproducibility and is widely used for comprehensive metabolite profiling. thermofisher.cn

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in complex liquid mixtures. labinsights.nlopenaccessjournals.com It is particularly well-suited for analyzing the products of reactions where this compound has been used, especially when the products are not sufficiently volatile for GC.

A specific HPLC assay with UV detection has been developed for this compound (referred to as methoxyamine or MOA) and its analogs. nih.gov In this method, the analytes are first derivatized with o-phthalaldehyde (B127526) to form an oxime derivative that can be detected by UV light at 254 nm. nih.gov The separation is typically achieved on a reversed-phase column (e.g., ODS or C18), which separates compounds based on their hydrophobicity. nih.gov

This type of HPLC method is characterized by its high reproducibility, linearity, and accuracy, allowing for sensitive detection of reaction products. nih.gov By carefully selecting the stationary phase, mobile phase composition, and detector, HPLC methods can be tailored to resolve complex mixtures of reaction products from unreacted starting materials and byproducts, making it an essential tool for monitoring reaction outcomes and for quality control in pharmaceutical analysis. nih.govlcms.cz

Electrochemical Analytical Techniques in Reactivity Studies

Electrochemical methods offer a powerful suite of tools for investigating the reactivity of chemical compounds, providing insights into their redox properties, reaction mechanisms, and kinetic parameters. While direct and extensive electrochemical studies specifically targeting this compound are not widely documented in publicly available literature, the electrochemical behavior of the structurally related hydroxylamine (B1172632) and its derivatives has been a subject of investigation. These studies provide a foundational understanding that can be extrapolated to predict and analyze the reactivity of this compound.

Electrochemical techniques such as cyclic voltammetry (CV), chronoamperometry, and rotating disk voltammetry are instrumental in characterizing the redox behavior of N-O containing compounds. For instance, studies on hydroxylamine reveal that its electrochemical oxidation is a complex process that can be influenced by the electrode material, pH, and the presence of catalysts. rsc.orgresearchgate.net The oxidation of hydroxylamine has been shown to proceed via different pathways, potentially leading to the formation of various nitrogen-containing species.

A study on the electrocatalytic oxidation of hydroxylamine at a quinizarine modified glassy carbon electrode demonstrated a significant reduction in the overpotential required for its oxidation. tubitak.gov.tr The cyclic voltammograms in this study showed a well-defined anodic peak for hydroxylamine oxidation, with the peak current being proportional to its concentration. tubitak.gov.tr This indicates the potential for quantitative analysis of hydroxylamine derivatives using modified electrodes.

The electrochemical oxidation of aliphatic amines has also been examined using cyclic voltammetry at a glassy-carbon electrode. rsc.org These studies show that the oxidation is irreversible and the peak potentials are influenced by the substitution on the amine. rsc.org Such findings are relevant as the amino group in this compound is a key functional group.

The table below summarizes findings from a study on the voltammetric determination of hydroxylamine using a modified carbon paste electrode, which can be considered analogous for this compound analysis.

Table 1: Voltammetric Determination of Hydroxylamine

Parameter Value
Analytical Technique Square-Wave Voltammetry
Working Electrode DED/NiO/NPs/CPE
pH 8.0
Linear Dynamic Range 1 0.1 to 2.0 µM
Linear Dynamic Range 2 2.0 to 400.0 µM
Detection Limit 0.07 µM
Electron Transfer Coefficient (α) 0.47
Rate Constant (k) 2.454 x 10³ M⁻¹ s⁻¹

Data sourced from a study on a modified carbon paste electrode for hydroxylamine determination. srce.hr

Development of Automated and Miniaturized Platforms for Chemical Analysis

The development of automated and miniaturized analytical platforms, often referred to as lab-on-a-chip or micro total analysis systems (µTAS), represents a significant advancement in analytical chemistry. theanalyticalscientist.comsemanticscholar.orgutwente.nl These systems offer numerous advantages, including reduced sample and reagent consumption, faster analysis times, higher throughput, and the potential for portability and on-site analysis. theanalyticalscientist.comeurekalert.org While specific platforms dedicated to the analysis of this compound are not extensively reported, the principles and technologies are readily applicable.

Microreactors for Derivatization and Analysis:

Microreactors, with their high surface-area-to-volume ratios, enable precise control over reaction conditions such as temperature and mixing, making them ideal for performing derivatization reactions. nih.govnih.govyoutube.commdpi.commdpi.com this compound is a key reagent in the derivatization of carbonyl compounds to form methoximes, a common sample preparation step in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the analysis of steroids and other metabolites. The use of a microreactor could significantly enhance the efficiency and reproducibility of this derivatization process.

Automated Flow Chemistry Platforms:

Automated flow chemistry systems integrate pumps, reactors, and analytical instruments to perform chemical reactions and analyses in a continuous and unattended manner. bath.ac.uknih.govvapourtec.comsyrris.com Such platforms could be designed for the online monitoring of reactions involving this compound, for example, in process analytical chemistry to ensure reaction completion or to optimize reaction conditions. The integration of in-line analytical techniques such as spectroscopy or mass spectrometry would provide real-time data.

The table below outlines the key components and their functions in a hypothetical automated and miniaturized platform for the analysis of a reactive derivatizing agent like this compound.

Table 2: Components of a Miniaturized Analytical Platform

Component Function
Microfluidic Chip Integrates sample and reagent handling, mixing, and reaction zones on a small footprint. semanticscholar.org
Micropumps Precisely deliver nanoliter to microliter volumes of the sample and this compound solution.
Microvalves Control the flow and switching of different fluid streams within the chip.
Micromixer Ensures rapid and efficient mixing of the analyte with the this compound reagent.
Reaction Chamber/Channel Provides a controlled environment (temperature, residence time) for the derivatization reaction to occur. nih.gov
Separation Channel (Optional) For electrophoretic or chromatographic separation of the derivatized products from excess reagent.
Integrated Detector Electrochemical, optical (e.g., fluorescence), or mass spectrometric detector for the quantification of the derivatized analyte.

| Control and Data Acquisition System | Software and hardware to automate the entire analytical workflow and collect and process the data. vapourtec.com |

The development of such platforms for this compound would enable high-throughput screening, rapid method development, and the potential for point-of-care or field-based analysis where this reagent is utilized.

Q & A

Q. What are the established synthetic methodologies for methoxyammonium chloride in organic synthesis?

this compound is commonly used as a derivatization agent or nucleophile. A validated method involves refluxing the target compound (e.g., avermectin B2a aglycon derivatives) with this compound in ethanol, catalyzed by triethylamine or pyridine, to introduce methoxyamine groups . Reaction conditions (e.g., solvent polarity, temperature, and molar ratios) must be optimized to avoid side reactions, such as over-oxidation or incomplete substitution.

Q. How can the purity of this compound-derived products be assessed?

Post-synthesis purification typically employs silica flash chromatography or preparative thin-layer chromatography (TLC) with ethyl acetate:acetic acid (100:1) as the mobile phase. Purity is confirmed via 13C^{13}\text{C} NMR to verify chemical shifts of carbonyl groups (e.g., δ 192–204 ppm for conjugated vs. isolated carbonyls) and LC-MS for molecular weight validation .

Q. What analytical techniques are critical for identifying this compound in reaction mixtures?

Chloride ion confirmation can be performed using silver nitrate precipitation or pharmacopeial tests (e.g., reaction with 4-aminoantipyrine to produce a red color). For oxo-functional group derivatization, this compound is used to convert ketones to methyl oximes, detectable via GC-MS after trimethylsilylation .

Advanced Research Questions

Q. How do steric and electronic factors influence this compound’s reactivity in multi-step syntheses?

In avermectin B2a aglycon derivatization, this compound selectively reacts with isolated carbonyl groups (e.g., C23-position) over conjugated systems (C5-position), as demonstrated by δ 203.92 ppm vs. δ 192.57 ppm in 13C^{13}\text{C} NMR. Steric hindrance from adjacent substituents further modulates reaction rates, requiring iterative optimization of solvent systems (e.g., ethanol vs. DMF) .

Q. What contradictions exist in this compound’s application for oxo-group detection, and how can they be resolved?

A critical contradiction arises in steroid metabolite analysis: methoxyammonium derivatization may fail to distinguish oxo-groups from tertiary hydroxyls without cross-validation. For example, in 4-chlorodehydromethyltestosterone studies, conflicting spectral data necessitate secondary methods like enzymatic hydrolysis or alternative derivatization (e.g., hydroxylamine) to confirm oxo-functionality .

Q. How can researchers address reproducibility challenges in this compound-mediated reactions?

Batch-to-batch variability in this compound’s hygroscopicity can alter reaction yields. Standardize reagent storage (desiccated, inert atmosphere) and pre-dry solvents. Monitor reaction progress via in-situ FTIR for carbonyl group disappearance (1720–1680 cm1^{-1}) and validate with control reactions lacking the reagent .

Q. What advanced quantification methods are suitable for this compound in complex matrices?

Ion-pair chromatography with suppressed conductivity detection or ICP-MS for chloride quantification (LOD: 0.1 ppm) is recommended. For organic derivatives, use isotope dilution mass spectrometry with 15N^{15}\text{N}-labeled this compound as an internal standard to correct for matrix effects .

Methodological Considerations Table

Research AspectKey TechniqueCritical ParametersReferences
Synthesis Reflux with triethylamine/pyridineSolvent polarity, temperature (70–80°C), molar ratio (1:5)
Purification Silica flash chromatographyMobile phase (ethyl acetate:acetic acid), Rf_f monitoring
Analytical Validation 13C^{13}\text{C} NMR, LC-MSChemical shifts (δ 190–205 ppm), m/z accuracy (±0.01 Da)
Oxo-Group Detection GC-MS post-derivatizationDerivatization time (12–24 h), trimethylsilylation efficiency

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.